Imidazo(1,2-b)pyridazine, 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)-
CAS No.: 1298030-18-8
Cat. No.: VC0531328
Molecular Formula: C19H23N5O2
Molecular Weight: 353.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 1298030-18-8 |
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Molecular Formula | C19H23N5O2 |
Molecular Weight | 353.4 g/mol |
IUPAC Name | 4-[3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methylimidazo[1,2-b]pyridazin-8-yl]morpholine |
Standard InChI | InChI=1S/C19H23N5O2/c1-14-18(15-3-4-16(20-13-15)6-10-25-2)24-19(22-14)17(5-7-21-24)23-8-11-26-12-9-23/h3-5,7,13H,6,8-12H2,1-2H3 |
Standard InChI Key | BPLVDYJDAVYLRQ-UHFFFAOYSA-N |
SMILES | CC1=C(N2C(=N1)C(=CC=N2)N3CCOCC3)C4=CN=C(C=C4)CCOC |
Canonical SMILES | CC1=C(N2C(=N1)C(=CC=N2)N3CCOCC3)C4=CN=C(C=C4)CCOC |
Appearance | Solid powder |
Chemical Identity and Structure
Basic Chemical Information
Imidazo(1,2-b)pyridazine, 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)- is identified by CAS Number 1298030-18-8 and has a molecular formula of C19H23N5O2. This compound has a molecular weight of 353.4 g/mol and commercial samples typically have a purity exceeding 98%. The molecular structure features a core imidazo[1,2-b]pyridazine scaffold with several functional group substitutions that define its chemical identity and potential biological activities.
Structural Features
The compound's structure is characterized by several key features:
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A core imidazo[1,2-b]pyridazine scaffold consisting of fused imidazole and pyridazine rings
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A 3-pyridinyl substituent at position 3 of the imidazo[1,2-b]pyridazine core
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A 2-methoxyethyl group attached to position 6 of the pyridinyl moiety
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A methyl group at position 2 of the core scaffold
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A morpholine ring attached at position 8 of the core structure
The presence of these specific substituents differentiates this compound from other imidazo[1,2-b]pyridazine derivatives and likely contributes to its unique physicochemical properties and biological activity profile.
Physical Properties
While specific physical data for this particular compound is limited in the literature, properties can be inferred based on its structure and the known characteristics of related compounds. The base imidazo[1,2-b]pyridazine scaffold has a melting point of approximately 54°C and typically exists as a white to light yellow crystalline powder .
The morpholine group and methoxyethyl substituent in this compound likely enhance its solubility in polar solvents compared to the unsubstituted scaffold, which is reported to be soluble in dimethylformamide . The presence of basic nitrogen atoms in the structure also suggests potential for salt formation, which could be leveraged to modulate solubility for pharmaceutical applications.
Table 1: Chemical and Physical Properties of Imidazo(1,2-b)pyridazine, 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)-
Synthesis Methodologies
General Synthetic Routes for Imidazo[1,2-b]pyridazines
The synthesis of imidazo[1,2-b]pyridazine derivatives typically follows established procedures that can be adapted for the preparation of the target compound. The formation of the core imidazo[1,2-b]pyridazine scaffold commonly involves a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine under basic conditions, such as in the presence of sodium bicarbonate .
Biological Activities and Pharmacological Properties
Known Activities of Imidazo[1,2-b]pyridazine Derivatives
The imidazo[1,2-b]pyridazine scaffold has been associated with numerous biological activities that suggest therapeutic potential for compounds in this class. These activities include anti-inflammatory, antibacterial, anticancer, and antiviral effects. Of particular significance is the ability of certain imidazo[1,2-b]pyridazine derivatives to act as kinase inhibitors, potentially interrupting signaling pathways involved in cancer and inflammatory diseases.
Some derivatives have demonstrated remarkable binding affinity to amyloid plaques in vitro using synthetic aggregates of Aβ 1-40, with binding affinities ranging from 11.0 to >1000 nM depending on substitution patterns . For example, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine exhibited high binding affinity (Ki = 11.0 nM), suggesting potential applications in developing imaging agents for Alzheimer's disease .
Structure-Activity Relationships
Structure-activity relationship (SAR) studies of imidazo[1,2-b]pyridazine derivatives have revealed how structural modifications influence biological activity. Substitution patterns at the 6-position and 2-position significantly impact binding affinity to biological targets such as amyloid plaques . The specific functional groups present in Imidazo(1,2-b)pyridazine, 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)- likely contribute to its biological profile:
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The morpholine group at position 8 enhances water solubility and may facilitate hydrogen bonding interactions with target proteins
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The methyl group at position 2 affects electronic properties of the core scaffold
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The 3-pyridinyl substituent with its 2-methoxyethyl group creates additional opportunities for specific binding interactions
Research Applications
Drug Discovery Applications
The complex substitution pattern of this compound suggests strategic design for specific biological targets. Potential applications in drug discovery include:
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Lead Compound Identification: The compound may serve as a starting point for medicinal chemistry optimization programs targeting specific kinases or other proteins
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Probe Development: It could function as a chemical probe for investigating biological pathways and validating potential therapeutic targets
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Diagnostic Tool Development: The compound's structural features suggest potential applications in developing diagnostic tools, particularly for neurodegenerative disorders
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Structure-Based Drug Design: Information about this compound's binding interactions could inform computational models for designing improved therapeutic candidates
Further research is warranted to fully characterize the compound's biological activity profile and explore its potential in these applications.
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